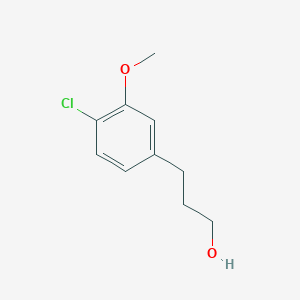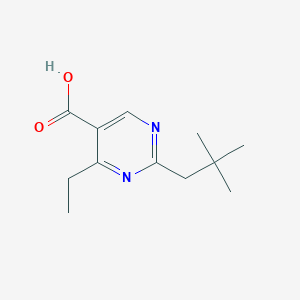![molecular formula C15H14N2O3 B13572649 4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)
4-[(2-Carbamoylphenoxy)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Carbamoylphenoxy)methyl]benzamide is a compound belonging to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a phenoxy group, which is further substituted with a carbamoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carbamoylphenoxy)methyl]benzamide typically involves the condensation of 4-(chloromethyl)benzoic acid with 2-aminophenol, followed by the introduction of a carbamoyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and column chromatography, ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(2-Carbamoylphenoxy)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-[(2-Carbamoylphenoxy)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-[(2-Carbamoylphenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide: A benzamide derivative with similar structural features but different substituents.
2,3-Dimethoxybenzamide: Another benzamide compound with methoxy groups, known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: A benzamide derivative with acetoxy and methyl groups, exhibiting various biological activities.
Uniqueness
4-[(2-Carbamoylphenoxy)methyl]benzamide is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets, making it valuable for various applications in research and industry.
特性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
2-[(4-carbamoylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C15H14N2O3/c16-14(18)11-7-5-10(6-8-11)9-20-13-4-2-1-3-12(13)15(17)19/h1-8H,9H2,(H2,16,18)(H2,17,19) |
InChIキー |
HLCVWGOKHYWXAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


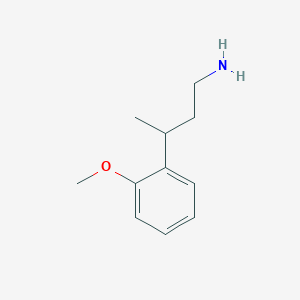
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
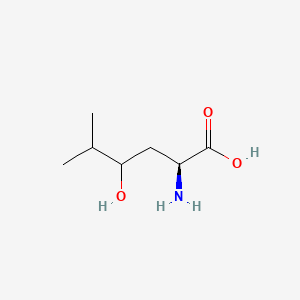

![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

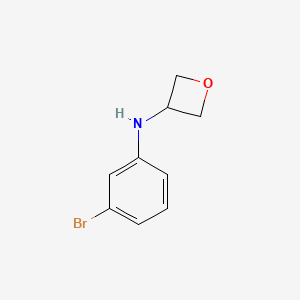
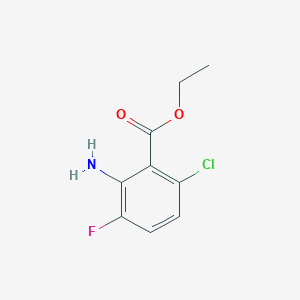
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
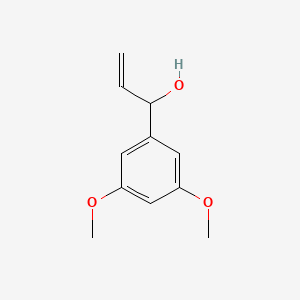
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)
